![molecular formula C21H18O6 B14409002 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one CAS No. 83375-27-3](/img/structure/B14409002.png)
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to a benzo[b]xanthen-12-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the formation of a pentamethoxynaphthalene intermediate, followed by regiospecific acylation and subsequent cyclization reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
作用機序
The mechanism of action of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bikaverin: A naturally occurring benzo[b]xanthen-12-one derivative with similar structural features but different functional groups.
Xanthone: The parent compound of the xanthene family, lacking the specific substitutions found in 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one.
Mangostin: A xanthone derivative with distinct biological activities and applications.
Uniqueness
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications and applications, making it a valuable compound in various fields of research .
特性
CAS番号 |
83375-27-3 |
|---|---|
分子式 |
C21H18O6 |
分子量 |
366.4 g/mol |
IUPAC名 |
11-hydroxy-3,8,10-trimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C21H18O6/c1-10-5-12(24-2)9-16-17(10)20(22)19-15(27-16)7-11-6-13(25-3)8-14(26-4)18(11)21(19)23/h5-9,23H,1-4H3 |
InChIキー |
AUZGVXVCYOOHLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4C=C3O2)OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


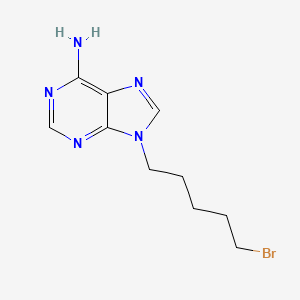

![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
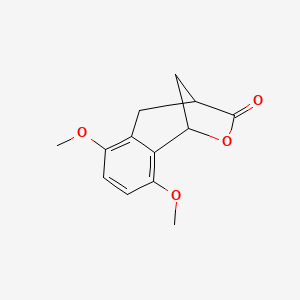
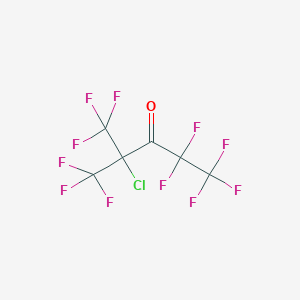
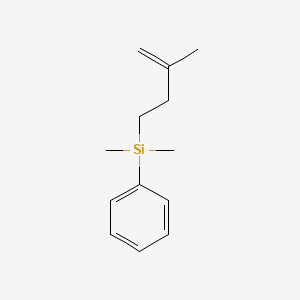
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
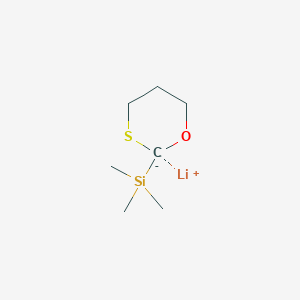
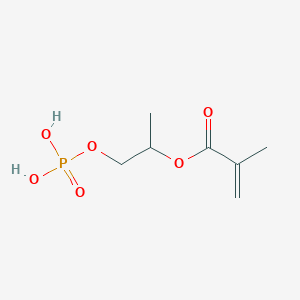
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
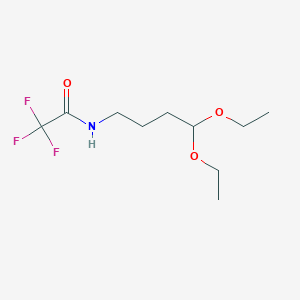
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
